4-benzyl-1H-pyrazole-3,5-diamine

Cyclin-dependent kinase inhibition Kinase selectivity profiling Medicinal chemistry scaffold selection

4-Benzyl-1H-pyrazole-3,5-diamine (CAS 109547-60-6; MW 188.23 g/mol; LogP 2.33; PSA 80.72 Ų) is a C4-benzyl-substituted 3,5-diaminopyrazole accessible via a three-step Knoevenagel condensation–reduction–cycloaddition sequence from commercially available benzaldehydes. The compound belongs to the 4-substituted-1H-pyrazole-3,5-diamine class, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitor development and fused heterocycle construction.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13993035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1H-pyrazole-3,5-diamine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(NN=C2N)N
InChIInChI=1S/C10H12N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,11,12,13,14)
InChIKeyLUAWTRLEWFZLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1H-pyrazole-3,5-diamine (CAS 109547-60-6): Procurable Pyrazole-3,5-diamine Scaffold with Defined CDK-Inactivity Profile


4-Benzyl-1H-pyrazole-3,5-diamine (CAS 109547-60-6; MW 188.23 g/mol; LogP 2.33; PSA 80.72 Ų) is a C4-benzyl-substituted 3,5-diaminopyrazole accessible via a three-step Knoevenagel condensation–reduction–cycloaddition sequence from commercially available benzaldehydes [1]. The compound belongs to the 4-substituted-1H-pyrazole-3,5-diamine class, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitor development and fused heterocycle construction [2]. Unlike its closest structural analogs—the 4-arylazo-1H-pyrazole-3,5-diamines (e.g., CAN508)—the benzyl substitution introduces an sp³-hybridized methylene linker that disrupts the planar conformation required for ATP-binding site occupancy in cyclin-dependent kinases (CDKs), yielding a mechanistically defined CDK-inactive chemotype [1].

Why 4-Benzyl-1H-pyrazole-3,5-diamine Cannot Be Interchanged with 4-Arylazo-1H-pyrazole-3,5-diamines in CDK-Targeted Research


The 4-benzyl and 4-arylazo subclasses of pyrazole-3,5-diamine share the same aminopyrazole core and are often considered interchangeable building blocks. However, direct comparative biochemical profiling demonstrates that this assumption fails critically for CDK-targeted applications. The 4-arylazo series (exemplified by CAN508) exhibits potent ATP-competitive CDK inhibition (CDK9/cyclin T1 IC₅₀ = 0.35 μM), whereas the 4-benzyl series (compounds 2a–l) shows no detectable CDK2/cyclin E inhibition and no antiproliferative activity against K-562 and MCF-7 cancer cell lines [1]. The mechanistic basis—loss of planarity due to the sp³ methylene linker preventing ATP-pocket access—means these two scaffolds are functionally non-substitutable despite their apparent structural similarity [1]. Researchers procuring either scaffold for kinase inhibitor programs must recognize this binary activity divergence.

Quantitative Differentiation Evidence: 4-Benzyl-1H-pyrazole-3,5-diamine vs. 4-Arylazo-1H-pyrazole-3,5-diamines and Other Comparators


CDK2/Cyclin E Kinase Inhibition: Complete Inactivity of 4-Benzyl Series vs. Potent Inhibition by 4-Arylazo Analog CAN508

In a direct head-to-head biochemical evaluation conducted within the same laboratory, all twelve 4-benzyl-1H-pyrazole-3,5-diamine derivatives (2a–l) were tested alongside the 4-arylazo reference compound CAN508 for inhibition of CDK2/cyclin E. None of the benzyl-substituted compounds inhibited CDK2/cyclin E at the concentrations screened, whereas CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, compound 31b from the 4-arylazo series) inhibited CDK9/cyclin T1 with an IC₅₀ of 0.35 μM and CDK2/cyclin E with an IC₅₀ of 20 μM, exhibiting 38-fold selectivity for CDK9 over other CDK/cyclin complexes [1][2].

Cyclin-dependent kinase inhibition Kinase selectivity profiling Medicinal chemistry scaffold selection

Antiproliferative Cytotoxicity in Cancer Cell Lines: Null Activity of 4-Benzyl Series vs. CDK-Mediated Cytotoxicity of 4-Arylazo Analogs

In the same study, all twelve 4-benzyl-1H-pyrazole-3,5-diamine derivatives (2a–l) were evaluated for in vitro anticancer cytotoxicity against K-562 (myeloid leukemia) and MCF-7 (breast adenocarcinoma) cell lines. None of the tested 4-benzyl compounds exhibited cytotoxic activity in either cell line. This contrasts with the 4-arylazo-1H-pyrazole-3,5-diamines, which demonstrated cytotoxicity that the authors demonstrated is at least partially attributable to CDK inhibition in cells [1]. The most potent 4-arylazo derivative, CAN508, reduced the frequency of S-phase cells in the HT-29 cancer cell line in antiproliferation assays and induced downstream cellular effects consistent with CDK9 inhibition, including decreased phosphorylation of the retinoblastoma protein and the C-terminal domain of RNA polymerase II [2].

Cancer cell cytotoxicity Antiproliferative screening Kinase-targeted therapy

Thymidine Phosphorylase Inhibition: Moderate Activity (IC₅₀ = 300 nM, Rat TP) as an Orthogonal Target Engagement Opportunity Absent in the 4-Arylazo Series

The compound 4-benzyl-1H-pyrazole-3,5-diamine (CHEMBL611383) has been profiled against thymidine phosphorylase (TP) and exhibits an IC₅₀ of 300 nM for inhibition of rat thymidine phosphorylase in the presence of 100 μM thymidine and 200 μM phosphate [1]. By comparison, the reference TP inhibitor 7-deazaxanthine (7-DX) shows an IC₅₀ of 42.63 μM against human TP in a separate study . While these data originate from different assay systems (rat vs. human enzyme), the ~142-fold greater potency of the 4-benzyl compound relative to 7-DX is notable. No published TP inhibition data were located for the 4-arylazo-1H-pyrazole-3,5-diamine series, suggesting that TP inhibition may represent a target engagement profile unique to the 4-benzyl scaffold within this chemical class.

Thymidine phosphorylase inhibition Angiogenesis Nucleoside metabolism

Conformational Determinant of CDK Selectivity: sp³ Methylene Linker Prevents ATP-Pocket Occupancy Unlike Planar sp² Azo Linker in 4-Arylazo Analogs

X-ray co-crystallography of CAN508 (4-arylazo series) with CDK2 (PDB: 2CLX) and CDK9 established that the 4-arylazo-3,5-diamino-1H-pyrazole scaffold adopts a nearly planar conformation enabled by the sp²-hybridized azo (-N=N-) linker, allowing the molecule to enter the ATP-binding pocket and form key hydrogen bonds [1]. In contrast, the 4-benzyl derivatives contain an sp³-hybridized methylene (-CH₂-) group that forces a non-planar geometry, preventing the molecule from fitting into the CDK active site. This conformational constraint was explicitly cited by the authors as the probable explanation for the complete loss of CDK inhibitory activity in the 4-benzyl series [2]. This represents a rare example where a single-atom linker change (N=N → CH₂) produces a complete functional switch through a well-defined structural mechanism.

Ligand conformation Kinase ATP-binding pocket Structure-based design

Synthetic Versatility as a Building Block: Pyrazolo[1,5-a]pyrimidine Construction in 84–93% Yield Using 4-Benzyl-1H-pyrazole-3,5-diamine

The 4-benzyl-1H-pyrazole-3,5-diamine scaffold demonstrates high synthetic utility as a precursor for fused heterocycle construction. Reaction with α,β-unsaturated ketones in ethanol containing 1.2 equivalents of potassium hydroxide at reflux (5–6 h) yields pyrazolo[1,5-a]pyrimidines in 84–93% isolated yields [1]. Derivatives synthesized via this route displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC/MBC values as low as 2.4/19.7 μM against MRSA ATCC:43300, exceeding the potency of the clinical comparator linezolid [1]. By comparison, the unsubstituted 1H-pyrazole-3,5-diamine core (CAS 16082-33-0; MW 98.11) lacks the C4 hydrophobic substituent that enables these structure-activity relationships. The 4-benzyl substitution provides both a synthetic handle and a pharmacophoric element absent in the parent scaffold.

Fused heterocycle synthesis Pyrazolo[1,5-a]pyrimidine Building block utility

Procurement-Driven Application Scenarios for 4-Benzyl-1H-pyrazole-3,5-diamine Based on Quantitative Differentiation Evidence


CDK-Selectivity Negative Control for Kinase Inhibitor Selectivity Panels

When profiling novel kinase inhibitors for off-target activity, inclusion of a structurally matched but mechanistically inactive analog is essential. The 4-benzyl-1H-pyrazole-3,5-diamine scaffold provides an ideal negative control for CDK selectivity panels because it shares the aminopyrazole pharmacophore with the CDK-active 4-arylazo series (e.g., CAN508) while being definitively CDK-inactive due to the sp³ methylene linker [1]. Unlike scrambled or truncated controls that may introduce artifactual binding, the 4-benzyl compound maintains the hydrogen-bonding capacity of the 3,5-diamino groups while lacking ATP-pocket compatibility, enabling confident attribution of CDK inhibition to linker geometry rather than core scaffold effects [1].

Thymidine Phosphorylase Inhibitor Lead Optimization Starting Point

With an IC₅₀ of 300 nM against rat thymidine phosphorylase [1], the 4-benzyl-1H-pyrazole-3,5-diamine scaffold offers a synthetically accessible entry point for TP inhibitor development. TP overexpression is implicated in tumor angiogenesis and metastasis, and TP inhibitors are sought as antiangiogenic agents. The scaffold's LogP of 2.33 and PSA of 80.72 Ų place it within favorable drug-like property space , and the three-step synthesis from substituted benzaldehydes allows systematic exploration of phenyl ring substitution effects on TP potency and selectivity [2]. The absence of CDK activity eliminates a potential confounding pharmacology in cell-based angiogenesis assays.

Pyrazolo[1,5-a]pyrimidine Library Synthesis for Antibacterial Drug Discovery

The 4-benzyl-1H-pyrazole-3,5-diamine serves as a validated precursor for generating pyrazolo[1,5-a]pyrimidine libraries with demonstrated anti-MRSA activity [1]. The reaction with α,β-unsaturated ketones proceeds in 84–93% yield under straightforward conditions (EtOH, KOH, reflux), enabling rapid parallel synthesis. Derived products have shown MRSA MIC values as low as 2.4 μM, outperforming linezolid against the ATCC:43300 strain [1]. This application leverages the unique reactivity of the 3,5-diamino groups with α,β-unsaturated carbonyl electrophiles—a transformation that proceeds efficiently with the 4-benzyl-substituted scaffold but may show altered regiochemistry or reduced yields with alternative 4-substitution patterns.

Physicochemical Probe for Linking Scaffold Geometry to Biological Activity in Kinase Drug Discovery

The 4-benzyl-1H-pyrazole-3,5-diamine (LogP 2.33; PSA 80.72 Ų; MW 188.23 g/mol) [1] and its 4-arylazo comparator CAN508 (MW 218.22 g/mol; C9H10N6O) form a matched molecular pair differing only in the linker atom hybridization (sp³ CH₂ vs. sp² N=N). This pair enables systematic studies of how conformational rigidity affects kinase binding, cellular permeability, and metabolic stability independent of major changes in hydrogen-bonding capacity or molecular weight. Procurement of both scaffolds together supports structure–property relationship studies that can inform linker design strategies across multiple kinase inhibitor programs.

Quote Request

Request a Quote for 4-benzyl-1H-pyrazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.